1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3O2/c20-12-7-5-11(6-8-12)16-9-13(19(25)26)14-10-22-24(18(14)23-16)17-4-2-1-3-15(17)21/h1-10H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEBLLREPLJTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C19H10F2N3O2
- Molecular Weight : 375.3 g/mol
- CAS Number : 1011399-69-1
Synthesis
The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-step reactions starting from hydrazones or pyridine derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while exploring various substituents to modify biological activity .
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific findings include:
- Inhibition of CDK2 and CDK9 : IC50 values of 0.36 µM and 1.8 µM respectively, with a notable selectivity ratio favoring CDK2 over CDK9 .
- Cell Proliferation Inhibition : These compounds demonstrated effective antiproliferative activity against various human tumor cell lines such as HeLa and HCT116 .
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives:
- Compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, with some showing IC50 values as low as 0.04 µM against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
- In vivo tests indicated a significant reduction in inflammation in models such as carrageenan-induced paw edema, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely linked to their structural features:
- Fluorine Substitution : The presence of fluorine atoms has been associated with enhanced potency and selectivity towards specific biological targets .
- Functional Groups : Variations in substituent groups can lead to significant changes in activity profiles, allowing for targeted drug design .
Data Table: Biological Activities of Selected Derivatives
| Compound Name | Target | Activity | IC50 (µM) | Selectivity |
|---|---|---|---|---|
| Compound A | CDK2 | Inhibition | 0.36 | High |
| Compound B | CDK9 | Inhibition | 1.8 | Low |
| Compound C | COX-2 | Inhibition | 0.04 | High |
| Compound D | COX-1 | Inhibition | 19.45 | Moderate |
Case Study 1: Anticancer Screening
In a recent study, a series of pyrazolo[3,4-b]pyridine derivatives were screened against multiple cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced the compounds' efficacy against tumor growth.
Case Study 2: Anti-inflammatory Testing
Another investigation assessed the anti-inflammatory effects using formalin-induced pain models in rats. The tested derivatives exhibited a dose-dependent reduction in edema, demonstrating their potential therapeutic application in chronic inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising anticancer properties. Specifically, 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The compound appears to target specific signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Research has also suggested that this compound may possess anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, indicating potential use in treating inflammatory diseases .
Enzyme Inhibition Studies
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been tested against kinases and phosphatases, which are critical in various biological processes.
- Case Study : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit a specific kinase involved in cancer progression, suggesting its utility in targeted cancer therapy .
Synthesis Techniques
The synthesis of this compound involves several steps starting from commercially available precursors. Various methods have been developed to improve yield and purity, including microwave-assisted synthesis and solvent-free reactions .
Derivatives Exploration
Researchers are actively exploring derivatives of this compound to enhance its biological activity and selectivity. Modifications at the carboxylic acid moiety or fluorine substituents have been shown to significantly impact the pharmacological profile .
Toxicological Studies
While the compound shows promise in therapeutic applications, it is essential to evaluate its safety profile. Toxicological assessments indicate that while it exhibits some acute toxicity (harmful if swallowed), further studies are necessary to fully understand its long-term effects and safety margins .
Comparison with Similar Compounds
Structural Modifications at Position 6
Substituents at position 6 significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with the 4-methylphenyl analog (electron-donating), which may alter solubility and target affinity.
- Bulkier Groups : The difluoromethoxy group () increases molecular weight and lipophilicity, possibly enhancing membrane permeability .
Modifications at Position 1 and Core
Variations at position 1 and the pyrazolo[3,4-b]pyridine core include:
Key Observations :
Physicochemical Property Trends
- Molecular Weight : Ranges from 229.99 g/mol () to 399.33 g/mol (), with higher weights correlating with bulkier substituents.
- Lipophilicity : Thiophen-2-yl (LogP inferred ~3.5) and difluoromethoxy (LogP ~4.0) groups increase lipophilicity compared to the target compound (estimated LogP ~3.2) .
Notes on Data Consistency
- Discrepancies in Molecular Formulas: lists the target compound as C₂₀H₁₄FN₃O₂, while another entry under the same name cites C₁₇H₁₀FN₃O₃. This inconsistency may reflect typographical errors or misattribution .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve cyclization efficiency but require inert atmospheres to prevent dehalogenation .
- Temperature Control : Maintaining 90–100°C during cyclization minimizes side products (e.g., dimerization) .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of fluorinated intermediates .
Q. Table 1: Comparison of Synthetic Conditions
| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Pd/C | DMF | 95 | 68 | |
| Hydrolysis | HCl (36%) | H₂O/THF | 90 | 82 | |
| Condensation | None | AcOH | 120 | 55 |
Basic: What analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- X-ray Crystallography : Resolves the compound’s stereochemistry, particularly the orientation of fluorophenyl groups and pyrazolo-pyridine core .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorine-induced deshielding at C-2 and C-6 positions) .
- ¹⁹F NMR : Detects electronic effects of fluorophenyl groups (δ ≈ -110 to -120 ppm for aromatic F) .
- HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., unreacted intermediates) .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
Contradictions often arise from solvent polarity effects or crystallization artifacts . Strategies include:
Dynamic NMR Studies : Probe temperature-dependent conformational changes affecting peak splitting .
Crystallographic Reanalysis : Compare crystal structures of different batches to identify polymorphic variations .
Isotopic Labeling : Use ¹⁸O-labeled carboxylic acid derivatives to trace hydrolysis efficiency and confirm functional group integrity .
Advanced: What strategies are recommended for elucidating the compound’s biological mechanism of action?
Methodological Answer:
- In Silico Docking : Screen against kinase or GPCR targets using software like AutoDock Vina. The fluorophenyl groups show affinity for hydrophobic binding pockets .
- Enzyme Inhibition Assays :
- Kinase Profiling : Test inhibition of EGFR or VEGFR-2 via fluorescence-based ADP-Glo™ assays .
- IC₅₀ Determination : Use dose-response curves (0.1–100 µM) to quantify potency .
- Cellular Uptake Studies : Employ fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization via confocal microscopy .
Advanced: How can solubility challenges in aqueous buffers be addressed for in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment : Deprotonate the carboxylic acid group (pH > 7.4) to improve aqueous solubility, confirmed by UV-Vis spectroscopy .
- Salt Formation : Synthesize sodium or potassium salts via neutralization with NaOH/KOH, monitored by titration .
Advanced: What computational methods predict metabolic stability of this compound?
Methodological Answer:
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism. Fluorine atoms reduce oxidative metabolism, enhancing half-life .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with MetaSite software .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated vapors .
- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
